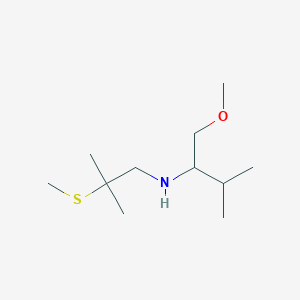
1-methoxy-3-methyl-N-(2-methyl-2-methylsulfanylpropyl)butan-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-methoxy-3-methyl-N-(2-methyl-2-methylsulfanylpropyl)butan-2-amine, also known as MMMP, is a chemical compound that belongs to the class of substituted amphetamines. It is a designer drug and has been found to possess psychoactive properties. The compound has been synthesized in the laboratory and has gained attention due to its potential use in scientific research.
Mecanismo De Acción
The mechanism of action of 1-methoxy-3-methyl-N-(2-methyl-2-methylsulfanylpropyl)butan-2-amine is similar to that of other amphetamines. It acts as a substrate for the monoamine transporters and promotes the release of neurotransmitters such as dopamine, norepinephrine, and serotonin. The compound also inhibits the reuptake of these neurotransmitters, leading to an increase in their concentration in the synaptic cleft. This results in the stimulation of the central nervous system and produces the psychoactive effects of the compound.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are similar to those of other amphetamines. The compound has been found to increase heart rate, blood pressure, and body temperature. It also produces feelings of euphoria, increased energy, and alertness. This compound has been found to have a high potential for abuse and addiction.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 1-methoxy-3-methyl-N-(2-methyl-2-methylsulfanylpropyl)butan-2-amine in lab experiments include its ability to produce consistent and reproducible results. The compound is also relatively easy to synthesize and can be obtained in large quantities. However, the limitations of using this compound in lab experiments include its potential for abuse and addiction. The compound is also not approved for human use and may have unknown long-term effects.
Direcciones Futuras
There are several future directions for the use of 1-methoxy-3-methyl-N-(2-methyl-2-methylsulfanylpropyl)butan-2-amine in scientific research. One potential application is in the study of the effects of amphetamines on the brain and behavior. This compound can also be used to study the mechanisms of addiction and the development of tolerance to amphetamines. Further research is needed to fully understand the potential applications of this compound in scientific research.
Métodos De Síntesis
The synthesis of 1-methoxy-3-methyl-N-(2-methyl-2-methylsulfanylpropyl)butan-2-amine involves a multistep process that requires the use of various reagents and solvents. The first step involves the preparation of 1-bromo-3-methylbutane, which is then reacted with sodium methoxide to form 1-methoxy-3-methylbutane. The next step involves the reaction of 1-methoxy-3-methylbutane with 2-methyl-2-methylsulfanylpropanol to form the final product, this compound.
Aplicaciones Científicas De Investigación
1-methoxy-3-methyl-N-(2-methyl-2-methylsulfanylpropyl)butan-2-amine has been found to possess potential applications in scientific research. It has been used as a tool to study the effects of amphetamines on the central nervous system. The compound has been found to possess stimulant properties and has been used to study the effects of amphetamines on neurotransmitter release and uptake. This compound has also been used to study the effects of amphetamines on behavior and cognition.
Propiedades
IUPAC Name |
1-methoxy-3-methyl-N-(2-methyl-2-methylsulfanylpropyl)butan-2-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H25NOS/c1-9(2)10(7-13-5)12-8-11(3,4)14-6/h9-10,12H,7-8H2,1-6H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHRXQJAWUQQINY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(COC)NCC(C)(C)SC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H25NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[4-(2-Fluorophenyl)butan-2-ylamino]piperidine-1-carboxamide](/img/structure/B7639961.png)
![N-[3-(2-phenoxyethoxymethyl)phenyl]pyrrolidine-3-carboxamide;hydrochloride](/img/structure/B7639969.png)
![1-(Azepan-1-yl)-3-[1-(3,5-dimethyl-1,2-oxazol-4-yl)ethylamino]butan-1-one](/img/structure/B7639976.png)
![Methyl 4-[(2-cyclobutylpyrrolidine-1-carbonyl)amino]-1-methylpyrrole-2-carboxylate](/img/structure/B7639981.png)
![3-piperidin-3-yl-N-[4-(thiadiazol-4-yl)phenyl]butanamide;hydrochloride](/img/structure/B7639983.png)
![(3-Amino-4-methylphenyl)-[3-(4-methoxyphenyl)pyrrolidin-1-yl]methanone;hydrochloride](/img/structure/B7639992.png)
![1-[(1,5-Dimethylpyrazol-4-yl)methyl]-4-[(2-fluorophenyl)methyl]-1,4-diazepane](/img/structure/B7639995.png)
![3-amino-N-[2-(2-methoxyphenoxy)ethyl]-N-methylbicyclo[2.2.1]heptane-2-carboxamide;hydrochloride](/img/structure/B7640006.png)
![N-[(3-phenoxyphenyl)methyl]morpholine-3-carboxamide;hydrochloride](/img/structure/B7640011.png)
![1-[4-[[2-(Hydroxymethyl)cyclohexyl]amino]piperidin-1-yl]-3,3-dimethylbutan-1-one](/img/structure/B7640018.png)
![N-[(4-ethoxyphenyl)-phenylmethyl]morpholine-2-carboxamide;hydrochloride](/img/structure/B7640026.png)
![N-[3-(4-fluorophenoxy)propyl]-4-hydroxy-N-methylpyrrolidine-2-carboxamide;hydrochloride](/img/structure/B7640033.png)
![tert-butyl N-[[2-[1-(2,4-dimethylpyrimidin-5-yl)ethylamino]cyclopentyl]methyl]carbamate](/img/structure/B7640049.png)
![N-[4-(3-fluorophenoxy)phenyl]morpholine-2-carboxamide;hydrochloride](/img/structure/B7640060.png)